molecular formula C15H11ClN4O3 B12974001 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B12974001
M. Wt: 330.72 g/mol
InChI Key: IFDQSYOQASRVKI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 1-methyl-1H-pyrazole, and other reagents. The key steps may involve:

    Condensation Reactions: Combining 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole under acidic or basic conditions to form intermediate compounds.

    Cyclization: Formation of the pyridazine ring through cyclization reactions, often involving heating and the use of catalysts.

    Oxidation and Reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing chemists to create more complex molecules with desired properties.

Biology

In biological research, the compound may be investigated for its interactions with enzymes and proteins, providing insights into its potential as a biochemical tool.

Medicine

The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may explore its efficacy and safety in preclinical and clinical studies.

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-(1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

The unique combination of the 4-chlorophenyl and 1-methyl-1H-pyrazol-4-yl groups in the compound’s structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds

Properties

Molecular Formula

C15H11ClN4O3

Molecular Weight

330.72 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C15H11ClN4O3/c1-19-8-11(7-17-19)20-14(21)12(15(22)23)6-13(18-20)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,22,23)

InChI Key

IFDQSYOQASRVKI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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